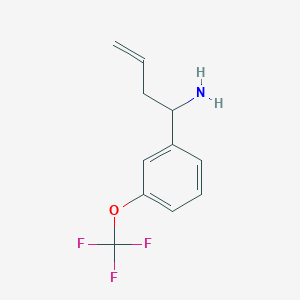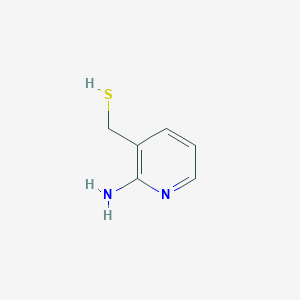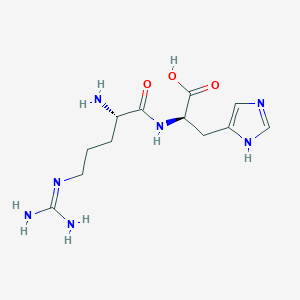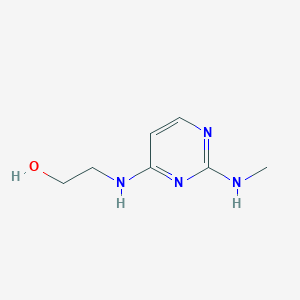
4-Methyl-1H-1,2,3-triazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1H-1,2,3-triazole-5-carbohydrazide is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-1H-1,2,3-triazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different electrophiles can produce a variety of substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a range of alkyl or acyl triazoles .
Scientific Research Applications
4-Methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for developing new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar structural features but different chemical properties.
3-Methyl-1H-1,2,4-triazole: A compound with a methyl group at a different position, leading to distinct reactivity.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: A related compound with an amino group, used in different applications.
Uniqueness: 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
60419-71-8 |
|---|---|
Molecular Formula |
C4H7N5O |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
5-methyl-2H-triazole-4-carbohydrazide |
InChI |
InChI=1S/C4H7N5O/c1-2-3(4(10)6-5)8-9-7-2/h5H2,1H3,(H,6,10)(H,7,8,9) |
InChI Key |
PBCSJAFHBWUKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNN=C1C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)
![2-Pentylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13108381.png)






